N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-benzoyl-4-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the benzoyl group produces a hydroxyl derivative .
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Benzoyl derivatives: Compounds featuring benzoyl groups attached to various aromatic systems.
Uniqueness
N-(2-benzoyl-4-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4/c29-25(20-9-5-2-6-10-20)23-17-22(28(31)32)15-16-24(23)27-26(30)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFFDQSHZUEKOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.